1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a cyclohexyl group, a six-membered ring of carbon atoms, and a piperidine ring, a six-membered ring with one nitrogen atom . The presence of a cyano group (-CN) and a carboxamide group (-CONH2) can also be inferred from the name.
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the pyrrole, cyclohexyl, and piperidine rings. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. The reactivity of the pyrrole ring might be influenced by the electron-donating or -withdrawing effects of the other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
- Versatile Synthon for Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used as synthons for the preparation of various heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Biological and Medical Applications
Antitumor Properties : Certain amino-substituted pyrido and pyrido[4,3-b]carbazole derivatives, structurally related to the compound of interest, exhibit significant antitumor properties, highlighting the potential of such compounds in cancer research (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).
Chemical Characterization and Crystal Structure Analysis : The synthesis and structural analysis of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provide insights into the molecular structure and potential interactions of similar compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Synthesis of Novel Compounds and Antimicrobial Activities : Research has focused on the synthesis of novel compounds, such as pyrazolopyridines, and their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Inhibitors of Ribonucleotide Reductase Activity : Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, similar in structure, have been shown to be potent inhibitors of ribonucleotide reductase activity, with significant implications in cancer therapy (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-18(2)16-30-19(3)13-22(20(30)4)14-23(15-27)26(32)29-12-8-9-21(17-29)25(31)28-24-10-6-5-7-11-24/h13-14,18,21,24H,5-12,16-17H2,1-4H3,(H,28,31)/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNWFWGZBCDBK-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(/C#N)\C(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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